2,3-Dimethyldibenzothiophene
Overview
Description
2,3-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 3 positions. This compound is a derivative of dibenzothiophene and is known for its significance in petroleum chemistry and geochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyldibenzothiophene can be synthesized through thermal simulation experiments involving 3,3’-dimethylbiphenyl and sulfur in closed gold tubes at temperatures ranging from 200 to 500°C and pressures of 10 MPa . The reaction conditions influence the regioselectivity of the thiophene formation reaction, which is crucial for obtaining the desired isomer.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves hydrodesulfurization processes. These processes utilize catalysts such as bulk nickel phosphide, which exhibit high desulfurization activity . The choice of catalysts and reaction conditions is critical for optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyldibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using peroxides to form sulfoxides and sulfones.
Substitution: Aromatic substitution reactions occur para to the sulfide group, with electron-rich conditions favoring these reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with scission of carbon-sulfur bonds.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2,3-Dimethyldibenzothiophene has several applications in scientific research:
Petroleum Geochemistry: It serves as a molecular marker for studying the origin, depositional environments, and thermal maturity of crude oils and source rocks.
Catalysis: The compound is used in hydrodesulfurization processes to remove sulfur from petroleum fractions, improving fuel quality
Environmental Studies: Its presence and transformation in geological systems provide insights into natural processes and environmental conditions.
Mechanism of Action
The mechanism of action of 2,3-dimethyldibenzothiophene in hydrodesulfurization involves the catalytic breaking of carbon-sulfur bonds. Catalysts such as bulk nickel phosphide facilitate this process through hydrogenation and direct desulfurization pathways . The molecular targets include sulfur atoms within the thiophene ring, and the pathways involve hydrogenation and β-elimination reactions .
Comparison with Similar Compounds
Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a central thiophene ring.
4,6-Dimethyldibenzothiophene: Another derivative with methyl groups at the 4 and 6 positions, known for its refractory nature in hydrodesulfurization.
Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.
Uniqueness: 2,3-Dimethyldibenzothiophene is unique due to its specific methyl substitution pattern, which influences its chemical reactivity and behavior in hydrodesulfurization processes. Its regioselectivity and reaction conditions differ from other dimethyldibenzothiophene isomers, making it a valuable compound for specific applications in petroleum chemistry and geochemistry .
Properties
IUPAC Name |
2,3-dimethyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIKATUAMBEIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424044 | |
Record name | 2,3-dimethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31317-17-6 | |
Record name | 2,3-dimethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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